5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine
Description
5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine (CAS: 1807937-92-3) is a fluorinated amine derivative characterized by a pentan-1-amine backbone substituted with a 3-fluorophenoxy group at the 5-position and two methyl groups at the 2-position. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the dimethyl groups and electronic modulation from the meta-fluorinated aromatic ring. It is commercially available at 97% purity .
Properties
Molecular Formula |
C13H20FNO |
|---|---|
Molecular Weight |
225.30 g/mol |
IUPAC Name |
5-(3-fluorophenoxy)-2,2-dimethylpentan-1-amine |
InChI |
InChI=1S/C13H20FNO/c1-13(2,10-15)7-4-8-16-12-6-3-5-11(14)9-12/h3,5-6,9H,4,7-8,10,15H2,1-2H3 |
InChI Key |
QCYPABRPQMRAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC1=CC(=CC=C1)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenol and 2,2-dimethylpentan-1-amine.
Etherification: 3-Fluorophenol is reacted with an appropriate alkylating agent, such as 1-bromo-2,2-dimethylpentane, under basic conditions to form 5-(3-Fluorophenoxy)-2,2-dimethylpentane.
Amination: The resulting ether is then subjected to amination using ammonia or an amine source to introduce the amine group, yielding 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorophenoxy group, potentially converting it to a hydroxy group.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to hydroxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated phenoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The 2,2-dimethyl groups in the target compound likely increase steric bulk and lipophilicity compared to simpler analogs like 1-(Fluorophenyl)propan-2-amine. This may enhance membrane permeability but reduce aqueous solubility .
- Aromatic Interactions: The meta-fluorophenoxy group contrasts with para-substituted fluorophenyl analogs (e.g., in ), where electronic effects (e.g., dipole moments) and binding affinity to targets like serotonin or dopamine receptors could differ significantly.
- Synthetic Accessibility : The target compound lacks complex heterocycles (e.g., benzodiazepines in ), suggesting simpler synthesis compared to multi-ring systems.
Research Findings and Functional Hypotheses
Metabolic Stability
The 2,2-dimethyl groups in 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine may hinder cytochrome P450-mediated oxidation, a common metabolic pathway for amine-containing compounds. This contrasts with unmethylated analogs like 1-(Fluorophenyl)propan-2-amine, which are more susceptible to rapid clearance .
Receptor Binding Potential
The fluorophenoxy group’s meta-substitution may favor interactions with G-protein-coupled receptors (GPCRs) over ortho- or para-substituted analogs. For example, 5-(3-Fluorophenoxy)isoquinolin-8-amine () could exhibit distinct binding due to its planar isoquinoline core, which enables stacking with aromatic residues in enzyme active sites.
Solubility and Formulation
The morpholine derivative (2-(Fluorophenyl)-3-methylmorpholine, ) likely has higher aqueous solubility than the target compound due to its oxygen-containing ring. This highlights a trade-off between lipophilicity (for blood-brain barrier penetration) and solubility (for oral bioavailability).
Biological Activity
5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenoxy group attached to a dimethylpentan-1-amine backbone. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, influencing its biological activity.
Chemical Formula : C12H18FNO
Molecular Weight : 215.28 g/mol
5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is hypothesized to act as a ligand for various receptors and enzymes. Its interaction with these biological targets may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Biological Activity Overview
The biological activities associated with this compound include:
- Antiproliferative Effects : Preliminary studies suggest that derivatives of similar structures exhibit significant antiproliferative activity against cancer cell lines.
- Cytotoxicity : Analogous compounds have shown varying degrees of cytotoxicity in vitro, indicating potential for further investigation into their use as anticancer agents.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| 5-(3-Fluorophenyl) analog | OVCAR5 | 16.5 | |
| 5-(3-Fluorophenyl) analog | A2780 | 29.7 | |
| Standard (Pironetin) | OVCAR5 | 21.9 | |
| Standard (Pironetin) | A2780 | 41.0 |
This table highlights the potency of similar compounds against ovarian cancer cell lines, suggesting that the structural modifications in 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine may confer similar or enhanced activity.
Mechanistic Insights
Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression and triggering caspase activation. For instance, a related compound demonstrated a significant increase in early apoptosis rates in HCT116 cells compared to controls .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is crucial for evaluating its therapeutic potential. Compounds with similar structures have shown rapid metabolism in liver microsomes, leading to multiple metabolites that could influence efficacy and safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
